REACTION_CXSMILES
|
[N+:1]([CH2:4][CH2:5][C:6]1[C:14]2[C:13]([C:15]([O:17]C)=O)=[CH:12][CH:11]=[CH:10][C:9]=2[NH:8][CH:7]=1)([O-])=O.Cl>CO.[Zn]>[NH:8]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[C:15](=[O:17])[NH:1][CH2:4][CH2:5][C:6]([C:14]=23)=[CH:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCC1=CNC=2C=CC=C(C12)C(=O)OC
|
Name
|
Intermediate 9
|
Quantity
|
7.38 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
460 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
46.2 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The hot reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was treated with aqueous 2M NaOH (560 mL)
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
WASH
|
Details
|
The filter cake was washed with methanol
|
Type
|
CUSTOM
|
Details
|
The methanol was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic solution was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
It was obtained a yellowish crystalline material with the yield of 4.62 g
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from the dichlomethane-methanol mixture
|
Type
|
CUSTOM
|
Details
|
gave the product of very high purity
|
Name
|
|
Type
|
|
Smiles
|
N1C=C2C=3C(=CC=CC13)C(NCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |